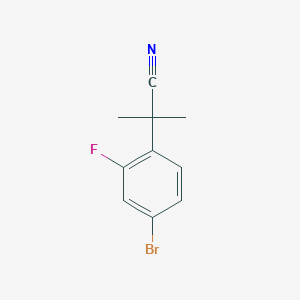

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Descripción

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a nitrile derivative featuring a phenyl ring substituted with bromine (Br) at the para position (C4) and fluorine (F) at the ortho position (C2). Its molecular formula is C₁₀H₉BrFN, with a calculated molecular weight of 244.08 g/mol.

Propiedades

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCTXASXKDFYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H10BrFN

- CAS Number: 10443591

Structural Features

The presence of the bromo and fluoro substituents on the phenyl ring contributes to the compound's unique reactivity and interaction with biological targets. The nitrile group also plays a significant role in its chemical behavior.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential: Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within cells. The halogen substituents can enhance binding affinity, potentially leading to the inhibition of critical pathways involved in microbial growth or cancer cell proliferation.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various substituted phenyl compounds, including this compound. The findings indicated that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting specific biological pathways.

- Antimicrobial Activity : Studies have shown that 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. This activity is attributed to its ability to inhibit critical enzymes involved in microbial survival .

- Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical transformations.

- Reagent in Reactions : It can be utilized as a reagent in cross-coupling reactions, contributing to the synthesis of diverse organic compounds .

Material Science

In addition to its applications in medicinal chemistry, this compound is being explored for use in developing new materials. Its unique structural features may facilitate the creation of functionalized polymers or other advanced materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of this compound against a range of bacteria and fungi. The results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Development

Research focused on the compound's role as a lead structure for drug development highlighted its interactions with biological targets relevant to cancer treatment. The study demonstrated that modifications to the compound could enhance its efficacy and selectivity against cancer cells .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below summarizes key parameters for 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile and its analogs:

Key Differences and Implications

Halogen Substitution Patterns

- Fluorine vs.

- Para-substituted bromine generally allows for more linear molecular conformations, while ortho-substituents increase steric hindrance.

Ring Systems and Functionality

- Phenyl vs. Pyrimidine/Triazine : The pyrimidine-based analog (C₈H₈BrN₃) and triazine-based procyazine exhibit heteroaromatic systems, which confer different electronic properties and reactivity. Procyazine’s triazine ring, for example, is critical for its herbicidal activity, whereas phenyl nitriles are more commonly used in synthetic intermediates.

Physicochemical Properties

- Lipophilicity : The methyl group in 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile increases lipophilicity compared to the fluorine-substituted target compound. This difference could influence solubility and membrane permeability in biological applications.

- Molecular Weight : The target compound’s higher molecular weight (244.08 g/mol) compared to simpler analogs (e.g., 224.10 g/mol for 4-Bromo variant) may affect its pharmacokinetic profile.

Métodos De Preparación

Starting Materials and Reagents

- 4-Bromo-2-fluorophenylacetonitrile or related substituted phenylacetonitriles.

- Potassium tert-butoxide as a strong base.

- Iodomethane as an alkylating agent.

- Anhydrous tetrahydrofuran (THF) as the solvent.

- Nitrogen atmosphere to maintain an inert environment.

Stepwise Procedure

Preparation of 2-(2-fluorophenyl)-2-methylpropanenitrile (analogous precursor):

- In a dry, nitrogen-purged 3-neck round-bottom flask, 2-fluorophenylacetonitrile is dissolved in anhydrous THF and cooled to -10 °C.

- A 1.0 M solution of potassium tert-butoxide in THF is added dropwise to deprotonate the nitrile substrate.

- After stirring at -10 °C for 20 minutes, iodomethane is added dropwise to alkylate the nitrile carbon.

- The reaction mixture is stirred for 4 hours while warming to room temperature.

- The reaction is quenched with aqueous ammonium chloride, extracted with ethyl acetate, washed, dried, and concentrated.

- Purification is performed by silica gel chromatography using a gradient of hexanes and ethyl acetate to yield the alkylated nitrile product.

-

- Following the analogous procedure, 4-bromo-2-fluorophenylacetonitrile is employed as the substrate.

- The same base and alkylating agent are used under similar conditions to afford the target compound.

- The reaction parameters such as temperature, equivalents of reagents, and reaction time are optimized to maximize yield and minimize side reactions.

Reaction Conditions Summary

| Parameter | Typical Condition |

|---|---|

| Solvent | Anhydrous THF |

| Base | Potassium tert-butoxide (1.5-2.5 equiv) |

| Alkylating Agent | Iodomethane (3 equiv) |

| Temperature | -10 °C to room temperature |

| Reaction Time | 4 hours |

| Atmosphere | Nitrogen (inert) |

| Work-up | Quench with NH4Cl, extraction with EtOAc |

| Purification | Silica gel chromatography |

Alternative Synthetic Routes

- Some literature reports the use of metal-mediated coupling reactions (e.g., Buchwald-Hartwig cross-coupling) to introduce aryl substituents on nitrile-containing intermediates, which can be adapted for this compound.

- Reduction and subsequent functional group transformations of ester or amide precursors bearing the 4-bromo-2-fluorophenyl moiety can also lead to the nitrile target after dehydration or substitution steps.

- However, the direct alkylation of halogenated phenylacetonitriles remains the most straightforward and scalable approach.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of 4-bromo-2-fluorophenylacetonitrile | Potassium tert-butoxide, iodomethane, THF, -10 °C to RT | ~75 | Most common approach, good selectivity |

| Metal-mediated coupling | Buchwald-Hartwig cross-coupling with nitrile intermediates | Variable | More complex, used for advanced derivatives |

| Reduction and functionalization | LiBH4 reduction of esters followed by functional group manipulation | Variable | Multi-step, less direct |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between bromo-fluorophenyl precursors and nitrile-containing intermediates. For example, fluorinated aromatic aldehydes (e.g., 4-bromo-2-fluorobenzaldehyde) can undergo nucleophilic substitution or coupling reactions, followed by nitrile group introduction via cyanation reagents like KCN or TMSCN under controlled conditions . Reaction parameters (temperature, solvent polarity, and catalyst selection) must be optimized to enhance yield and purity. For instance, DMSO/I₂ systems have been used to cyclize intermediates in related fluorophenyl compounds . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the target compound.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the bromo-fluorophenyl group’s toxicity and potential skin/eye irritation:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent halogen acid formation.

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in the δ 7.0–8.0 ppm range (split patterns due to bromo and fluoro substituents). The methyl group on the propanenitrile moiety appears as a singlet (~δ 1.6–1.8 ppm) .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the quaternary carbon adjacent to the nitrile appears at δ 35–40 ppm .

- IR : A strong absorption band at ~2240 cm⁻¹ confirms the C≡N stretch .

Advanced Research Questions

Q. How can crystallographic methods (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/CH₂Cl₂). Use SHELX-TL for structure solution (direct methods) and SHELXL for refinement, accounting for heavy atoms (Br) and disorder in the fluorophenyl group .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder or rotational flexibility in the methylpropanenitrile moiety .

- Data Validation : Cross-check with PLATON to identify missed symmetry or twinning .

Q. How to address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

- Methodological Answer :

- DFT Optimization : Use Gaussian or ORCA to optimize the geometry at the B3LYP/6-311+G(d,p) level. Compare calculated NMR (GIAO method) with experimental data.

- Solvent Effects : Apply PCM models to account for solvent-induced shifts in DMSO or CDCl₃ .

- Dynamic Effects : Consider rotameric equilibria in the propanenitrile group, which may cause averaged NMR signals inconsistent with static DFT models .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use the nitrile group as a directing group for lithiation (e.g., LDA at −78°C), followed by electrophilic quenching to introduce substituents at the meta position relative to bromine .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ can selectively functionalize the bromine site while preserving the nitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.